ethyl 5-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
ETHYL 5-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and elemental sulfur.
Introduction of Substituents: The cyano, methyl, and carboxylate groups are introduced through various substitution reactions.
Coupling with 4-Chlorophenylpropenoyl Amine: The final step involves coupling the thiophene derivative with 4-chlorophenylpropenoyl amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 5-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE: Another thiophene derivative with similar structural features.
INDOLE DERIVATIVES: Compounds with a similar aromatic heterocyclic structure and diverse biological activities.
Uniqueness
ETHYL 5-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H15ClN2O3S |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
ethyl 5-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H15ClN2O3S/c1-3-24-18(23)16-11(2)14(10-20)17(25-16)21-15(22)9-6-12-4-7-13(19)8-5-12/h4-9H,3H2,1-2H3,(H,21,22)/b9-6+ |
InChI Key |
SWEZANBINSURMA-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Cl)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=C(C=C2)Cl)C#N)C |
Origin of Product |
United States |
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